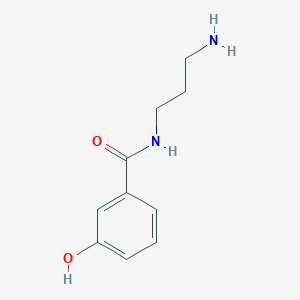
1-(4-乙酰基哌嗪-1-基)-2-溴-3-甲基丁烷-1-酮
描述
“1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one” is a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of piperazine derivatives often involves acylation reactions of piperazine with various acylating agents . For instance, unsaturated piperazine derivatives have been synthesized by acylation reactions of piperazine with methacrylic anhydride and benzoyl chloride . The key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions. For example, piperazine containing dihydrofuran compounds have been obtained from radical addition and cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds .科学研究应用
药理学研究
结构与 1-(4-乙酰基哌嗪-1-基)-2-溴-3-甲基丁烷-1-酮 相似的化合物可能会被研究其药理作用。例如,已经对合成阿片类药物(包括各种芬太尼类似物)进行了研究,以了解它们的效力、作用机制以及与滥用相关的潜在治疗应用或风险 (Drummer,2018)。这些研究对于开发新的镇痛药和法医科学鉴定与药物毒性和死亡相关的物质至关重要。
分子生物学和生物化学
在分子生物学和生物化学中,可以探索化合物与生物大分子相互作用的能力。例如,Hoechst 33258 是一种与 DNA 小沟结合的化合物,特别是识别富含 AT 的序列,并用作细胞和分子生物学实验中 DNA 的荧光染色剂 (Issar 和 Kakkar,2013)。类似的化合物有可能作为生物技术应用、药物发现和诊断检测中的工具。
未来方向
The future directions for research on “1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, the development of novel piperazine derivatives as potential anticancer agents has been suggested .
作用机制
Target of Action
Related compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been shown to act as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
Similar compounds inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This results in increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function .
Biochemical Pathways
By analogy with similar compounds, it may influence the cholinergic system by inhibiting acetylcholinesterase . This could potentially affect downstream signaling pathways related to cognition and memory .
Pharmacokinetics
The compound’s molecular weight (as indicated by related compounds ) suggests it may have suitable properties for oral bioavailability.
Result of Action
Similar compounds have been shown to inhibit acetylcholinesterase, leading to increased acetylcholine levels and potentially improved cognitive function .
生化分析
Biochemical Properties
1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . The interaction between 1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one and acetylcholinesterase is characterized by inhibition, which can lead to an accumulation of acetylcholine and subsequent modulation of neurotransmission .
Cellular Effects
The effects of 1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in human breast cancer cells, 1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one has been shown to target poly (ADP-ribose) polymerase, leading to a reduction in cell viability . This indicates its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . This inhibition can result in prolonged neurotransmission and altered neural function.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has shown stability under controlled conditions, with minimal degradation observed . Long-term studies have indicated that prolonged exposure to 1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one can lead to sustained inhibition of acetylcholinesterase and persistent changes in cellular function .
Dosage Effects in Animal Models
In animal models, the effects of 1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one vary with different dosages. At lower doses, the compound has been observed to have therapeutic effects, such as the inhibition of acetylcholinesterase and modulation of neurotransmission . At higher doses, toxic or adverse effects have been reported, including neurotoxicity and disruption of normal cellular processes . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain tissues, such as the brain, where it can exert its effects on neurotransmission . Understanding its transport and distribution is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of 1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals are involved in its localization, ensuring that it reaches the appropriate sites of action.
属性
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O2/c1-8(2)10(12)11(16)14-6-4-13(5-7-14)9(3)15/h8,10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCVGWLQDHGSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B3198993.png)
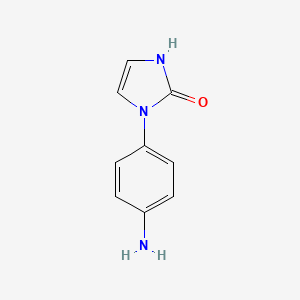
![2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3199012.png)

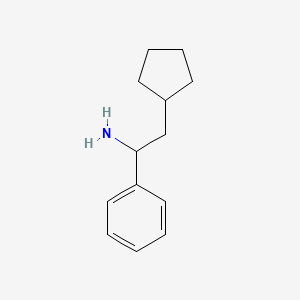
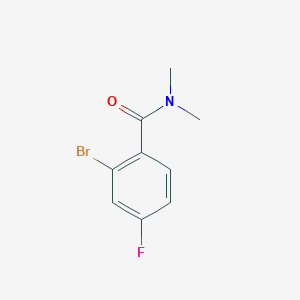


![1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide](/img/structure/B3199077.png)
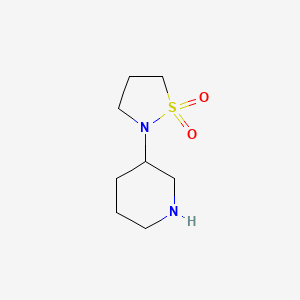
![2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199084.png)
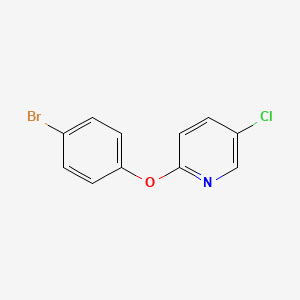
![1-[(2-Bromophenyl)methyl]piperidin-4-one](/img/structure/B3199097.png)
